molecular formula C6H14N2O B043648 3-(Dimethylamino)-N-methylpropanamide CAS No. 116882-92-9

3-(Dimethylamino)-N-methylpropanamide

Cat. No.: B043648
CAS No.: 116882-92-9
M. Wt: 130.19 g/mol
InChI Key: ZBJVTBFJBWUIKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-N-methylpropanamide is a chemical compound of interest in research and development, particularly in the field of synthetic and medicinal chemistry. Its structure, featuring both amide and tertiary amine functional groups, makes it a valuable intermediate or building block for the synthesis of more complex molecules . This compound is related to a class of dimethylaminopropylamine derivatives, which are widely recognized for their utility in creating surfactants and other specialty chemicals . In a research context, structural analogs and derivatives of propanamide have been investigated for their potential biological activity. For instance, compounds with similar dimethylamino propylamide side chains have been developed and characterized as potent inhibitors of key signaling pathways, such as PI3K and mTOR, which are important targets in oncology research . Another research example includes the synthesis of photoaffinity ligands based on a core structure, where similar amine and amide functionalities are used to create probes for studying protein-ligand interactions . As such, this compound provides researchers with a versatile scaffold for the design and development of novel compounds for various biochemical and pharmacological applications.

Properties

CAS No.

116882-92-9

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

3-(dimethylamino)-N-methylpropanamide

InChI

InChI=1S/C6H14N2O/c1-7-6(9)4-5-8(2)3/h4-5H2,1-3H3,(H,7,9)

InChI Key

ZBJVTBFJBWUIKM-UHFFFAOYSA-N

SMILES

CNC(=O)CCN(C)C

Canonical SMILES

CNC(=O)CCN(C)C

Synonyms

Propanamide, 3-(dimethylamino)-N-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

N-Methylpropanamide (C₄H₉NO)

  • Structure: Lacks the dimethylamino group; simplest N-methyl-substituted propanamide.
  • Properties : Lower molecular weight (101.12 g/mol) and higher hydrophilicity due to the absence of the tertiary amine.
  • Applications : Primarily used in polymer chemistry and as a model compound in amidation studies .

(S)-2-Amino-N-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide (3a)

  • Structure : Features a phenylalanine backbone with N-methyl and 4-methoxyphenyl substituents.
  • Properties : Enhanced lipophilicity due to aromatic groups; molecular weight = 312.37 g/mol.
  • Applications : Investigated as an HIV-1 capsid modulator, demonstrating bioactivity in viral inhibition assays .

3-(Dimethylamino)-1-(naphthalen-1-yl)propan-1-one Hydrochloride

  • Structure: Propanone derivative with a naphthyl group and dimethylamino substitution.
  • Properties : Higher molecular weight (263.76 g/mol) and reduced water solubility compared to the propanamide analogue.
  • Applications : Intermediate in Bedaquiline synthesis .

2-{[3-(Diethylamino)propyl]amino}-N-(pentan-2-yl)propanamide

  • Structure: Diethylamino substituent and extended alkyl chain.
  • Properties : Increased lipophilicity (logP ≈ 2.5) and molecular weight (271.44 g/mol).
  • Applications: Potential use in drug delivery systems due to amphiphilic properties .

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) logP<sup>a</sup> Solubility (Water) Key Functional Groups
This compound (HCl) 152.62 0.8 High (due to HCl salt) Dimethylamino, amide
N-Methylpropanamide 101.12 -0.3 High Amide, methyl
Compound 3a (HIV modulator) 312.37 2.1 Low Aromatic, methoxy, amide
3-(Diethylamino)-N-pentan-2-ylpropanamide 271.44 2.5 Moderate (organic solvents) Diethylamino, amide, alkyl

<sup>a</sup> Predicted using fragment-based methods.

Preparation Methods

Esterification of Hydroxypivalic Acid

The foundational step in synthesizing 3-(Dimethylamino)-N-methylpropanamide involves converting hydroxypivalic acid (2,2-dimethyl-3-hydroxypropanoic acid) into its methyl ester. This is achieved through acid-catalyzed esterification:

CH3C(CH2OH)(CO2H)CH3+CH3OHH2SO4CH3C(CH2OH)(CO2CH3)CH3+H2O\text{CH}3\text{C(CH}2\text{OH)(CO}2\text{H)CH}3 + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{CH}3\text{C(CH}2\text{OH)(CO}2\text{CH}3\text{)CH}3 + \text{H}_2\text{O}

Reaction conditions include refluxing with methanol and sulfuric acid for 6–18 hours, yielding methyl hydroxypivalate at 70–75% efficiency.

Protection of the Hydroxyl Group

The hydroxyl group is protected using tosyl chloride (TsCl) in pyridine, forming a tosylate intermediate:

CH3C(CH2OH)(CO2CH3)CH3+TsClCH3C(CH2OTs)(CO2CH3)CH3+HCl\text{CH}3\text{C(CH}2\text{OH)(CO}2\text{CH}3\text{)CH}3 + \text{TsCl} \rightarrow \text{CH}3\text{C(CH}2\text{OTs)(CO}2\text{CH}3\text{)CH}3 + \text{HCl}

This step achieves 90–92% yield under controlled temperatures (0–25°C).

Displacement with Dimethylamine and Amidation

The tosylate undergoes nucleophilic substitution with dimethylamine, followed by amidation with methylamine:

CH3C(CH2OTs)(CO2CH3)CH3+(CH3)2NHCH3C(CH2N(CH3)2)(CO2CH3)CH3+TsOH\text{CH}3\text{C(CH}2\text{OTs)(CO}2\text{CH}3\text{)CH}3 + \text{(CH}3\text{)}2\text{NH} \rightarrow \text{CH}3\text{C(CH}2\text{N(CH}3\text{)}2\text{)(CO}2\text{CH}3\text{)CH}3 + \text{TsOH}
CH3C(CH2N(CH3)2)(CO2CH3)CH3+CH3NH2CH3C(CH2N(CH3)2)(CONHCH3)CH3+CH3OH\text{CH}3\text{C(CH}2\text{N(CH}3\text{)}2\text{)(CO}2\text{CH}3\text{)CH}3 + \text{CH}3\text{NH}2 \rightarrow \text{CH}3\text{C(CH}2\text{N(CH}3\text{)}2\text{)(CONHCH}3\text{)CH}3 + \text{CH}3\text{OH}

Yields for the final product range from 70–80%, with purity >99% confirmed by GC-MS.

Alternative Pathways and Comparative Analysis

Nitroalkane-Cyanide Route (Historical Context)

An obsolete method involves reacting nitroisobutylene with potassium cyanide, followed by reduction:

CH2=C(NO2)CH3+KCNNC-CH2C(NO2)CH3Fe/HClNH2-CH2C(CH3)CONH2\text{CH}2=\text{C(NO}2\text{)CH}3 + \text{KCN} \rightarrow \text{NC-CH}2\text{C(NO}2\text{)CH}3 \xrightarrow{\text{Fe/HCl}} \text{NH}2\text{-CH}2\text{C(CH}3\text{)CONH}2

This method suffers from low yields (5%), toxic reagents, and complex purification, rendering it unsuitable for modern applications.

Reductive Amination of β-Ketoamides

A proposed route involves reductive amination of β-keto-N-methylpropionamide with dimethylamine:

CH3CO-CONHCH3+(CH3)2NHNaBH4CH3C(N(CH3)2)(CONHCH3)CH3\text{CH}3\text{CO-CONHCH}3 + \text{(CH}3\text{)}2\text{NH} \xrightarrow{\text{NaBH}4} \text{CH}3\text{C(N(CH}3\text{)}2\text{)(CONHCH}3\text{)CH}3

While theoretically viable, this method lacks experimental validation in the literature.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

  • Esterification : Methanol or ethanol as solvents at reflux (65–78°C) maximize ester yield.

  • Tosylation : Pyridine at 0°C minimizes side reactions (e.g., ester hydrolysis).

  • Ammonolysis : Aqueous dimethylamine (28% w/w) at 100°C ensures complete substitution.

Catalytic Considerations

  • Acid Catalysts : Sulfuric acid outperforms p-toluenesulfonic acid in esterification due to higher proton availability.

  • Base Selection : Sodium bicarbonate neutralizes excess TsCl without degrading intermediates.

Scalability and Industrial Feasibility

Cost-Benefit Analysis

ParameterTosylate RouteNitroalkane Route
Yield (%)70–805
Purity (%)>9980–85
ToxicityModerateHigh
ScalabilityHighLow

The tosylate method is preferred for its balance of efficiency and safety, whereas the nitroalkane route is obsolete due to cyanide use and low yield .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Dimethylamino)-N-methylpropanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via amidation reactions. For example, coupling 3-(dimethylamino)propanoic acid (C₅H₁₁NO₂) with methylamine in the presence of carbodiimide-based coupling agents (e.g., EDC or DCC) under inert conditions . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to adjust stoichiometry, temperature (typically 0–25°C), and solvent polarity (e.g., DMF or dichloromethane) . Post-synthesis, purification via column chromatography with silica gel and a gradient eluent system (e.g., ethyl acetate/methanol) is recommended .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Confirm the presence of dimethylamino (-N(CH₃)₂) and methylamide (-NCH₃) groups. For example, the dimethylamino proton signals appear as a singlet near δ 2.2–2.5 ppm in CDCl₃ .
  • FT-IR : Validate amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • Mass Spectrometry (MS) : Compare the molecular ion peak (e.g., [M+H]⁺) with the theoretical molecular weight (e.g., 144.2 g/mol for C₆H₁₃N₂O) .
  • Elemental Analysis : Ensure ≤1% deviation from theoretical C/H/N/O composition .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods for weighing and reactions to prevent inhalation of vapors or dust .
  • Waste Disposal : Collect organic waste in designated containers for incineration or licensed disposal services. Avoid aqueous disposal due to potential environmental persistence .

Advanced Research Questions

Q. How can computational methods predict the reactivity and electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For example, the dimethylamino group may act as an electron donor, influencing reaction pathways .
  • Molecular Dynamics (MD) Simulations : Study solvation effects in polar solvents (e.g., water or DMSO) to understand solubility and aggregation behavior .
  • NMR Chemical Shift Prediction : Tools like ACD/Labs or Gaussian can simulate ¹³C NMR spectra for comparison with experimental data .

Q. What experimental strategies resolve contradictions in reported biological activities of structurally related amides?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify functional groups (e.g., replacing dimethylamino with diethylamino) and assay biological activity (e.g., enzyme inhibition assays) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities to biological targets (e.g., receptors) to differentiate nonspecific interactions .
  • Meta-Analysis : Cross-reference PubChem BioAssay data and peer-reviewed studies to identify consensus mechanisms or outliers .

Q. How can researchers elucidate the degradation pathways of this compound under varying pH conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (HCl, pH 2), neutral (H₂O), and alkaline (NaOH, pH 12) conditions at elevated temperatures (40–60°C). Monitor degradation products via LC-MS/MS .
  • Kinetic Modeling : Use high-performance liquid chromatography (HPLC) to track concentration changes over time and derive rate constants for hydrolysis or oxidation .
  • Isolation of Degradants : Employ preparative HPLC to isolate and characterize major degradants (e.g., hydrolyzed carboxylic acid derivatives) using HRMS and 2D NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.